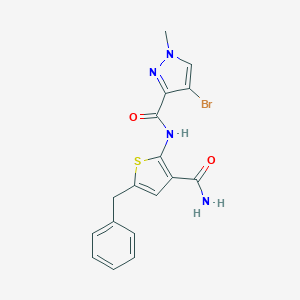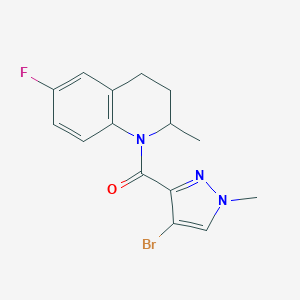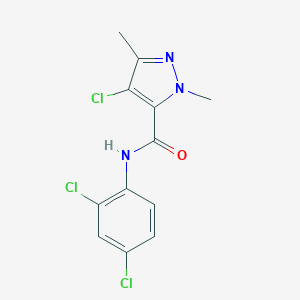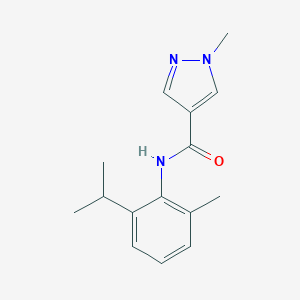
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a drug for the treatment of various diseases. BCTC belongs to the class of pyrazole carboxamides and has been found to have a wide range of pharmacological activities.
作用机制
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the sensation of pain. By blocking the activity of TRPV1, N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of TRPV1, which can reduce the sensation of pain and inflammation. N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has also been found to have anti-tumor effects, as it can induce apoptosis in cancer cells. Additionally, N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been found to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it is a selective antagonist of TRPV1, which allows for more specific targeting of this channel. However, one limitation of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is that it can have off-target effects, which can affect the results of experiments.
未来方向
There are several future directions for the study of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the development of more selective TRPV1 antagonists that can target this channel with greater specificity. Another potential direction is the study of the effects of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide on other channels and receptors in the body, as it may have additional pharmacological activities that have not yet been discovered. Finally, the use of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may also be explored, as it may have synergistic effects that can enhance its therapeutic potential.
合成方法
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-aminothiophene-3-carboxamide with benzyl bromide and 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
科学研究应用
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to block the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain.
属性
分子式 |
C17H15BrN4O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-22-9-13(18)14(21-22)16(24)20-17-12(15(19)23)8-11(25-17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,19,23)(H,20,24) |
InChI 键 |
FNLQIMGNMDKRGU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)




![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
